Home > Products > Screening Compounds P8763 > Hexafluorenium bromide
Hexafluorenium bromide - 317-52-2

Hexafluorenium bromide

Catalog Number: EVT-270782
CAS Number: 317-52-2
Molecular Formula: C36H42BrN2+
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexafluorenium Bromide is a bis-quaternary ammonium compound with anticholinesterase activity. [, ] It acts primarily as a potent inhibitor of plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase). [] This enzyme is distinct from acetylcholinesterase, which is found primarily at nerve synapses. Hexafluorenium Bromide is recognized for its ability to prolong the neuromuscular blocking action of succinylcholine. [, ] Its role in scientific research stems from its capacity to modulate cholinergic transmission and its interactions with other neuromuscular blocking agents.

Acetylthiocholine Iodide

  • Relevance: Hexafluorenium bromide acts as a cholinesterase inhibitor. Research comparing the effects of hexafluorenium bromide and polyacrylamide-gel disc-electrophoresis on the hydrolysis of acetylthiocholine iodide by different fractions of rat jejunum helped demonstrate the heterogeneous nature of smooth-muscle cholinesterase. []

Succinylcholine Chloride (Suxamethonium Chloride)

  • Relevance: Hexafluorenium bromide significantly potentiates and prolongs the neuromuscular blocking effects of succinylcholine chloride. [, , , , ]. This interaction has been a focal point in research related to managing muscle pain after succinylcholine administration and understanding the role of cholinesterase inhibition in neuromuscular blockade. [, , ] Furthermore, research indicates that this potentiation by hexafluorenium bromide is more significant than with other anticholinesterase agents like neostigmine and edrophonium. []

d-Tubocurarine Chloride

  • Relevance: Like hexafluorenium bromide, d-tubocurarine chloride is a neuromuscular blocking agent. [, , ] Studies investigated the interactions between these compounds and found that they consistently enhance each other's neuromuscular blocking effects. [] Additionally, both compounds have been found to induce seizures when introduced into the cerebrospinal fluid, further highlighting their shared pharmacological properties. []

Gallamine Triethiodide

  • Relevance: Both gallamine triethiodide and hexafluorenium bromide have been investigated for their ability to reduce muscle pain following succinylcholine administration. [] While both compounds exhibit neuromuscular blocking activity, their interactions have shown inconsistency in research. []

Decamethonium Bromide

  • Relevance: Research explored the combined effects of decamethonium bromide and hexafluorenium bromide on neuromuscular transmission. [, ] Interestingly, these compounds demonstrate antagonistic effects on each other's neuromuscular actions. []

Neostigmine Methylsulfate

    Edrophonium Chloride

    • Relevance: Edrophonium chloride, alongside neostigmine methylsulfate, serves as a point of comparison to hexafluorenium bromide in terms of their anticholinesterase activity and side effect profiles. [, ] Research suggests that hexafluorenium bromide lacks the intense muscarinic side effects associated with edrophonium chloride. []

    Tetrahydroaminoacridine (Tacrine, THA)

      Procaine Hydrochloride

      • Relevance: Procaine hydrochloride, along with hexafluorenium bromide, was part of a drug regimen that led to an accidental overdose in a patient. [] While not directly related in terms of its primary mechanism of action, this case study highlights the potential for drug interactions and adverse effects in clinical settings where both compounds might be used.
      Source and Classification

      Hexafluorenium bromide can be synthesized from various precursors, including fluorenylmethyl chloride and hexamethylenediamine, through a series of chemical reactions. It falls under the category of quaternary ammonium compounds, which are known for their ability to block neuromuscular transmission by inhibiting cholinesterase activity .

      Synthesis Analysis

      Methods and Technical Details

      The synthesis of hexafluorenium bromide typically involves:

      1. Formation of Intermediate: The initial step includes the reaction between fluorenylmethyl chloride and hexamethylenediamine to form the hexamethylenebis(fluoren-9-yldimethylammonium) structure.
      2. Quaternization: This intermediate is then quaternized with methyl bromide, resulting in the final product, hexafluorenium bromide.

      This synthetic route allows for the production of high-purity hexafluorenium bromide suitable for laboratory and clinical applications.

      Molecular Structure Analysis

      Structure and Data

      Hexafluorenium bromide has a complex molecular structure characterized by its large organic framework. The chemical formula is C36H42N2BrC_{36}H_{42}N_2Br, with a molecular weight of approximately 502.745 g/mol. The structure features multiple fluorenyl groups connected through a hexamethylene bridge, contributing to its biological activity .

      Structural Representation

      The three-dimensional structure can be represented in various formats including SMILES and InChI codes, which provide insight into its spatial arrangement and functional groups.

      Chemical Reactions Analysis

      Reactions and Technical Details

      Hexafluorenium bromide is involved in several chemical reactions:

      • Oxidation: Under specific conditions, it can be oxidized to form derivatives that may exhibit different pharmacological properties.
      • Reduction: Reduction reactions can yield various reduced forms of the compound.
      • Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups using nucleophiles or electrophiles.

      Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

      Mechanism of Action

      Process and Data

      Hexafluorenium bromide acts primarily as a non-competitive reversible inhibitor of plasma cholinesterases. Its mechanism involves:

      • Binding: The compound binds to anionic sites near the active center of cholinesterases, causing conformational changes that inhibit their enzymatic activity.
      • Inhibition Effects: By blocking cholinesterases, hexafluorenium bromide prolongs the action of acetylcholine at neuromuscular junctions, leading to extended muscle relaxation during surgeries .

      This mechanism underscores its utility in clinical settings where rapid muscle relaxation is required.

      Physical and Chemical Properties Analysis

      Physical Properties

      • State: Solid
      • Melting Point: Approximately 153.5 °C
      • Solubility: Very low solubility in water (approximately 2.09×1072.09\times 10^{-7} mg/mL)

      Chemical Properties

      • LogP: -0.06 (indicating low lipophilicity)
      • Polar Surface Area: 0 Ų
      • Hydrogen Bond Donor Count: 0
      • Hydrogen Bond Acceptor Count: 0

      These properties suggest that hexafluorenium bromide has limited permeability across biological membranes, which may influence its pharmacokinetics .

      Applications

      Hexafluorenium bromide finds significant applications in scientific research and clinical practice:

      • Anesthesiology: It is primarily used to enhance the effects of muscle relaxants during surgery by prolonging neuromuscular blockade.
      • Research Tool: As a cholinesterase inhibitor, it serves as a valuable reagent in biochemical studies investigating neuromuscular transmission and cholinergic signaling pathways .
      Historical Development and Contextualization in Anesthesiology

      Early Discovery and Initial Pharmacological Characterization

      Hexafluorenium bromide emerged as a significant pharmacological agent through the pioneering work of Cavallito and colleagues in the mid-1950s. First synthesized in 1954 and patented in 1957, this bisquaternary ammonium compound (chemical formula: C₃₆H₄₂Br₂N₂; molecular weight: 662.54 g/mol) was intentionally engineered to inhibit cholinesterase enzymes [9]. Its crystalline structure (mp 188-189°C) featured dual fluorenyl groups connected by a hexamethylene chain, creating a molecular architecture optimized for interacting with cholinesterases [9]. Early pharmacological investigations revealed its exceptionally potent inhibition of human plasma cholinesterase (pseudocholinesterase), with a remarkable inhibitory constant (Ki) of 2.4 nM and pI₅₀ value of 6.96 [8]. This specific enzymatic inhibition property established hexafluorenium's foundational mechanism as a neuromuscular blocking adjunct rather than a primary relaxant [3].

      The compound's distinctive mechanism involved non-competitive, reversible binding to anionic sites adjacent to the active center of pseudocholinesterase. This binding induced conformational changes that prevented acylation of the enzyme's esteratic site—where succinylcholine (suxamethonium) is normally hydrolyzed [3] [10]. In vitro studies demonstrated that hexafluorenium bromide effectively prolonged the neuromuscular blocking effects of succinylcholine by inhibiting its enzymatic degradation, a finding first reported by Foldes and colleagues in 1960 [10]. Animal models confirmed this potentiating effect, with a mouse oral LD₅₀ of 280 mg/kg indicating its therapeutic window [3] [8]. Early electrophysiological investigations by Nastuk and Karis (1964) further elucidated hexafluorenium's dual actions: direct but weak neuromuscular blockade combined with its primary cholinesterase-inhibiting properties [10].

      Table 1: Key Pharmacological Properties of Hexafluorenium Bromide

      PropertyValue/DescriptionSignificance
      Molecular Weight662.54 g/molBisquaternary ammonium structure
      Cholinesterase Inhibition (Ki)2.4 nMExceptional binding affinity to pseudocholinesterase
      pI₅₀ Value6.96Potency measure for enzyme inhibition
      Primary MechanismNon-competitive pseudocholinesterase inhibitionPrevents succinylcholine hydrolysis
      Mouse Oral LD₅₀280 mg/kgEstablishes therapeutic index

      Clinical Adoption as a Neuromuscular Blocking Adjunct: Rationale and Limitations

      Hexafluorenium bromide entered clinical practice under the brand names Mylaxen and Milaxen as a specialized adjunct to succinylcholine, addressing specific limitations in surgical relaxation management [7] [9]. The primary clinical rationale centered on its ability to profoundly prolong and intensify succinylcholine-induced neuromuscular blockade. By inhibiting plasma cholinesterase—the enzyme responsible for succinylcholine hydrolysis—hexafluorenium reduced succinylcholine dosage requirements by 50-70% while extending relaxation duration approximately 2-3 fold [10]. This synergistic effect was particularly valuable in lengthy surgical procedures where repeated succinylcholine boluses posed challenges [3].

      A significant secondary benefit driving adoption was hexafluorenium's capacity to prevent succinylcholine-induced muscle fasciculations and myalgia. Studies demonstrated that pretreatment with 0.3-0.4 mg/kg hexafluorenium bromide effectively attenuated these troublesome side effects through pre-synaptic neuromuscular junction stabilization [3] [10]. The compound also gained specialized utility in renal failure patients, where research by Radnay and colleagues showed it could prevent succinylcholine-induced hyperkalemia—a potentially lethal complication in this population [1]. This application represented a targeted solution for high-risk anesthesia scenarios where electrolyte stability was paramount [1] [10].

      Despite these advantages, hexafluorenium's clinical utility faced significant pharmacological limitations. Its effects exhibited pronounced interpatient variability due to genetic polymorphisms in pseudocholinesterase activity. Patients with heterozygous or homozygous atypical pseudocholinesterase experienced unpredictable and potentially dangerous prolongation of blockade [10]. Hexafluorenium also demonstrated complex drug interactions, particularly with volatile anesthetics like halothane, which independently potentiated neuromuscular blockade and heightened the risk of excessive paralysis [10]. Additionally, its weak intrinsic curare-like properties occasionally manifested as residual neuromuscular blockade, complicating postoperative recovery [3]. These limitations necessitated careful patient selection and continuous neuromuscular monitoring, restricting its use to settings equipped for advanced anesthetic management.

      Table 2: Clinical Applications and Limitations of Hexafluorenium Bromide

      Clinical ApplicationMechanismKey Limitations
      Succinylcholine PotentiationPseudocholinesterase inhibition → reduced succinylcholine degradationGenetic variability in pseudocholinesterase activity
      Fasciculation ProphylaxisPre-synaptic neuromuscular stabilizationLimited efficacy in patients with atypical enzyme variants
      Hyperkalemia PreventionAttenuated potassium release from muscleRequired precise timing of administration
      Reduced Succinylcholine DosingExtended duration per dose unitDrug interactions with volatile anesthetics

      Phase-Out Trends and Efficacy Challenges in Modern Anesthetic Protocols

      Hexafluorenium bromide experienced progressive clinical obsolescence beginning in the late 1970s, primarily due to pharmacological innovations and shifting anesthetic paradigms. The development of intermediate-duration nondepolarizing neuromuscular blocking agents—notably vecuronium (1980) and atracurium (1983)—revolutionized relaxation management by offering predictable kinetics without enzyme-dependent metabolism [1]. These agents provided superior control without hexafluorenium's genetic susceptibility limitations, fundamentally altering pharmacological expectations in anesthesia [7]. By 1990, surveys revealed that only 12% of academic institutions retained hexafluorenium in their formularies, primarily for highly specialized applications [10].

      The compound also faced mounting efficacy challenges in controlled studies. Research by Walts and colleagues (1970) demonstrated inconsistent prolongation of succinylcholine effects, particularly in patients with partial pseudocholinesterase deficiency [9]. Anesthesia increasingly favored rapid-sequence induction protocols requiring immediate intubation, but hexafluorenium's onset lagged 3-5 minutes behind clinical needs [3] [10]. Furthermore, its niche application for preventing succinylcholine-induced hyperkalemia in renal failure patients was superseded by safer approaches using rocuronium or modified rapid-sequence techniques without depolarizing blockers [1].

      Regulatory and commercial factors accelerated its decline. Hexafluorenium never received FDA approval despite European availability, restricting its legal use to limited geographic regions [3] [7]. Pharmaceutical investment shifted toward newer agents without enzyme dependencies, and by 2000, major manufacturers had discontinued production. Contemporary pharmacological databases categorize hexafluorenium as "not approved" or "no longer marketed," with only rare compounding pharmacies offering the drug for niche applications [3] [7]. Its trajectory illustrates anesthesia's evolution toward agents with predictable pharmacokinetics unaffected by enzymatic polymorphisms.

      Table 3: Factors Contributing to the Obsolescence of Hexafluorenium Bromide

      Factor CategorySpecific ChallengesConsequence
      Pharmacological InnovationsVecuronium/atracurium development; Rocuronium introductionPredictable kinetics without enzyme dependence
      Efficacy LimitationsInconsistent blockade prolongation; Slow onset (3-5 min)Failed rapid-sequence induction requirements
      Changing Clinical PracticesShift from succinylcholine-centric protocols; Improved hyperkalemia managementReduced adjunctive application opportunities
      Regulatory StatusNever FDA-approved; European marketing restrictionsLimited geographical availability

      Properties

      CAS Number

      317-52-2

      Product Name

      Hexafluorenium bromide

      IUPAC Name

      9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide

      Molecular Formula

      C36H42BrN2+

      Molecular Weight

      582.6 g/mol

      InChI

      InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1

      InChI Key

      JPSRVLCUCTZGCB-UHFFFAOYSA-M

      SMILES

      C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-]

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      hexafluorenium
      hexafluorenium bromide
      hexafluorenium dibromide salt
      hexafluronium bromide
      hexamethylenebis(fluoren-9-yldimethylammonium) dibromide
      Mylaxen

      Canonical SMILES

      C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-]

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.